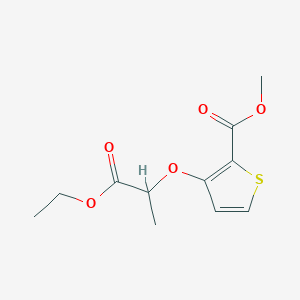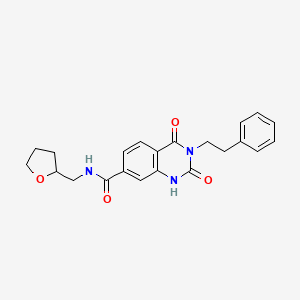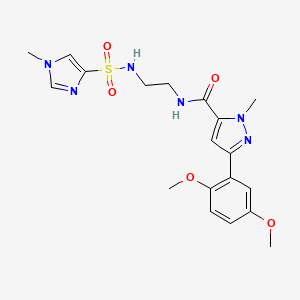
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as carbonic anhydrase inhibitors, among other applications .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through a cyclocondensation reaction. For example, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized starting from a nitrophenyl-phenyl-pyrazole dicarboxylic acid. The structures of these molecules were characterized using various spectroscopic methods, including FT-IR, NMR, and elemental analysis . Another study described the conversion of a pyrazole-3-carboxylic acid into a carboxamide via reaction with an acid chloride, showcasing the versatility of functionalization reactions in pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For instance, the crystal structure of a pyrazole derivative was determined using single crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Similarly, another study reported the crystal structure of a pyrazole compound, highlighting the importance of hydrogen bond interactions in the stability of the molecular and crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including functionalization and annulation, to yield compounds with diverse biological activities. For example, the reaction of silylated pyrazole carboxamides with chlorinated reagents led to the formation of furanyl and pyranyl derivatives, which were tested for antileukemic activity . These reactions demonstrate the chemical reactivity of pyrazole derivatives and their potential for generating pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of dimethoxyphenyl and thiophenyl groups in a pyrazole derivative was shown to affect its crystal packing and hydrogen bonding patterns . Additionally, the presence of pyridine and trichlorophenyl rings in another pyrazole compound influenced the dihedral angles within the molecule, affecting its overall geometry and potentially its interaction with biological targets .
Applications De Recherche Scientifique
Sulfonamide Inhibitors and Applications
Sulfonamide compounds, including those with imidazole groups, are significant for their wide range of therapeutic applications. These compounds have been extensively investigated for their utility in treating bacterial infections, with applications extending into antiviral, anticancer, and Alzheimer’s disease treatments. Their role as inhibitors of various enzymes such as tyrosine kinase, HIV protease, and carbonic anhydrase has been particularly noted, indicating a broad spectrum of potential scientific research and therapeutic applications (Gulcin & Taslimi, 2018).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those with sulfonamide groups, have been reviewed for their antitumor activities. These compounds have been studied for their potential in the synthesis of new antitumor drugs and have shown varying degrees of biological activity. The research suggests that these derivatives could contribute to the development of novel treatments for cancer (Iradyan et al., 2009).
Antioxidant Capacity and Assays
The compound’s structural components related to imidazole and sulfonamide might also lend it potential antioxidant properties. Studies on similar compounds have focused on understanding their antioxidant capacity through assays like ABTS/PP Decolorization, highlighting the importance of these chemical structures in developing antioxidants for various applications (Ilyasov et al., 2020).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of heterocyclic compounds using components like pyrazole and imidazole is a crucial area of research, with applications in creating diverse bioactive molecules. The compound , by virtue of its structural makeup, is relevant to research focused on developing novel heterocyclic systems with potential pharmaceutical applications (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-24-11-18(21-12-24)31(27,28)22-8-7-20-19(26)16-10-15(23-25(16)2)14-9-13(29-3)5-6-17(14)30-4/h5-6,9-12,22H,7-8H2,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQQRLOFQYZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
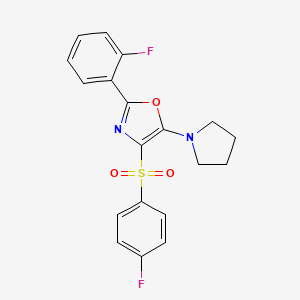
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
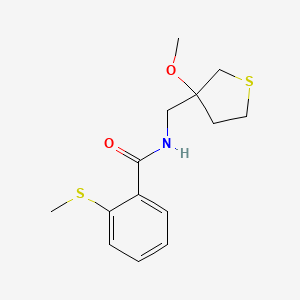
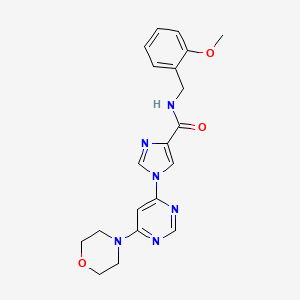
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)
